history and discovery of 6-Methyl-benzothiazole-2,5-diamine
history and discovery of 6-Methyl-benzothiazole-2,5-diamine
An In-depth Technical Guide to 6-Methyl-benzothiazole-2,5-diamine
Executive Summary
This guide provides a comprehensive technical overview of 6-Methyl-benzothiazole-2,5-diamine (CAS No: 35435-49-5), a heterocyclic aromatic amine of significant interest in synthetic and medicinal chemistry. As a member of the privileged benzothiazole family, this compound serves as a versatile building block for the development of novel chemical entities.[1][2] This document details its physicochemical properties, established synthetic methodologies, chemical reactivity, potential applications, and critical safety protocols. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's scientific and practical landscape, blending established chemical principles with field-proven insights.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, an aromatic bicyclic structure formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in medicinal chemistry.[3][4] Compounds incorporating this scaffold exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4] The unique electronic and structural features of the benzothiazole nucleus allow it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery.[1][2]
6-Methyl-benzothiazole-2,5-diamine is a specific derivative distinguished by three key features: the core benzothiazole structure, a methyl group at the C6 position, and two primary amine groups at the C2 and C5 positions. These functional groups, particularly the two distinct amino groups, provide multiple reactive sites, making the molecule an exceptionally valuable precursor for constructing more complex molecular architectures.[5]
Physicochemical Properties and Characterization
The fundamental identity and characteristics of 6-Methyl-benzothiazole-2,5-diamine are summarized below. These properties are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 35435-49-5 | [5] |
| Molecular Formula | C₈H₉N₃S | [5][6] |
| Molecular Weight | 179.24 g/mol | [5][6] |
| Appearance | Typically a crystalline solid | [7] |
| Melting Point | Not consistently reported; related compounds melt in the 140-150°C range | [7] |
| Solubility | Soluble in polar organic solvents | [7] |
| InChI Key | RIMRHYSSLBGHNL-UHFFFAOYSA-N | [5] |
Spectroscopic Profile: While specific spectra are proprietary, the structural features of 6-Methyl-benzothiazole-2,5-diamine suggest a predictable spectroscopic profile essential for its identification:
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¹H NMR: Expected signals would include distinct singlets for the aromatic protons, a singlet for the methyl (CH₃) group protons, and broad singlets for the two amine (NH₂) groups, which are exchangeable with D₂O.
-
¹³C NMR: Resonances would confirm the presence of eight distinct carbon environments, including those of the fused aromatic rings, the methyl group, and the carbons bonded to the nitrogen and sulfur atoms.
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=N stretching characteristic of the thiazole ring, and C-S stretching bands.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (179.24).
Synthesis and Manufacturing
The synthesis of 6-Methyl-benzothiazole-2,5-diamine typically relies on established methods for constructing the benzothiazole core, followed by functional group manipulations.
Primary Synthetic Pathway
A prevalent and logical synthetic route involves the condensation and cyclization of appropriately substituted precursors.[5] The process can be conceptualized as a multi-step sequence starting from a substituted toluene derivative.
Caption: Primary synthesis of 6-Methyl-benzothiazole-2,5-diamine.
Detailed Experimental Protocol (Illustrative)
This protocol is based on general methods for the synthesis of 2-aminobenzothiazoles from aromatic amines.[3][8]
Objective: To synthesize 6-Methyl-benzothiazole-2,5-diamine.
Materials:
-
2,5-Diaminotoluene
-
Potassium thiocyanate (KSCN)
-
Acetic Acid (Glacial)
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Water (Deionized)
Procedure:
-
Thiocyanation: In a three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 2,5-Diaminotoluene in glacial acetic acid. Cool the mixture in an ice bath to 0-5°C.
-
Add a solution of potassium thiocyanate in water dropwise, maintaining the low temperature.
-
Cyclization: After the addition is complete, add a solution of bromine in glacial acetic acid dropwise. Causality Note: The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization that forms the thiazole ring. The reaction is exothermic and must be kept cold to prevent side reactions.
-
Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution carefully with a cold sodium hydroxide solution to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Methyl-benzothiazole-2,5-diamine.
Green Chemistry Approaches
Modern synthetic chemistry emphasizes sustainability. For benzothiazole diamines, mechanochemical synthesis offers a compelling green alternative.[5] A reported method involves a catalyst-free, solvent-free ball milling process using 2,5-diamino precursors and thiourea derivatives.[5] This approach significantly reduces waste and eliminates the use of hazardous solvents, achieving respectable yields of 65-75%.[5]
Chemical Reactivity and Derivatization
The synthetic utility of 6-Methyl-benzothiazole-2,5-diamine stems from its multiple reactive centers. The amino groups at C2 and C5, the activated aromatic ring, and the sulfur heteroatom offer distinct opportunities for chemical modification.[5]
Caption: Key reaction pathways for 6-Methyl-benzothiazole-2,5-diamine.
-
Reactions of the Amino Groups: The amino groups at the C2 and C5 positions are nucleophilic and can undergo a variety of common transformations, including acylation, alkylation, and diazotization, allowing for the construction of more elaborate molecules.[5]
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the molecule is activated towards EAS. The existing amino and methyl groups are ortho-, para-directing.[5] Considering their positions, the C7 position is the most likely and sterically accessible site for electrophilic attack by reagents like halogens or nitrating agents.[5]
-
Oxidation: The sulfur atom within the thiazole ring is susceptible to oxidation.[5] Treatment with mild oxidizing agents can produce the corresponding sulfoxide, while stronger oxidants can yield the sulfone. These transformations alter the electronic properties of the molecule, which can be useful for tuning its biological activity.[5]
Applications in Research and Development
While not an end-product drug itself, 6-Methyl-benzothiazole-2,5-diamine is a valuable intermediate in several research domains.
-
Pharmaceutical Development: Its primary role is as a scaffold or building block. The broader benzothiazole class has been investigated for a wide range of therapeutic targets. Derivatives have shown promise as anticancer agents (e.g., by targeting protein kinases or inducing apoptosis), antimicrobial agents, and enzyme inhibitors.[2][7][9] This compound provides a starting point for creating libraries of novel derivatives for high-throughput screening.
-
Biochemical Research: Due to its reactive functional groups, it can be used to synthesize chemical probes to study enzyme inhibition and metabolic pathways.[7]
-
Materials Science: The rigid, aromatic structure of the benzothiazole core makes it a candidate for creating novel organic materials with specific electronic or optical properties for use in dyes, sensors, or organic electronics.[7]
Safety and Handling
Based on available Safety Data Sheets (SDS), 6-Methyl-benzothiazole-2,5-diamine is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Classification | Precautionary Statement | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | [10][11][12] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. | H317 | [13] |
| Eye Irritation | Causes serious eye irritation. | H319 | [10][11] |
| Carcinogenicity | Category 2: Suspected of causing cancer. | H351, P201 | [13] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | H410, P273 | [13] |
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield.[10][13]
-
Handling Advice: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][13]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[11][13] Store locked up.[13]
Conclusion
6-Methyl-benzothiazole-2,5-diamine represents a strategically important molecule at the intersection of organic synthesis and medicinal chemistry. Its well-defined structure, characterized by multiple reactive sites, provides a robust platform for chemical diversification. While its direct applications are limited, its true value lies in its potential as a precursor to a new generation of bioactive compounds and advanced materials. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the proven potential of the benzothiazole scaffold.
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Patel, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
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Kumar, G.V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]
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Chlebus, R., et al. (2012). Two-cationic 2-methylbenzothiazole derivatives as green light absorbed sensitizers in initiation of free radical polymerization. National Institutes of Health (NIH). [Link]
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